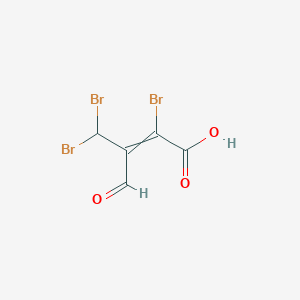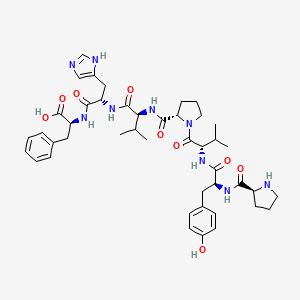![molecular formula C13H15ClN2 B12541592 Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]- CAS No. 821777-06-4](/img/structure/B12541592.png)
Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]- is an organic compound with the molecular formula C13H15ClN2. This compound is part of the benzonitrile family, which is characterized by the presence of a nitrile group attached to a benzene ring. The compound is notable for its unique structure, which includes a chloro substituent and an ethyl(2-methyl-2-propenyl)amino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]- typically involves multiple steps. One common method is the nucleophilic aromatic substitution reaction, where a chloro-substituted benzonitrile reacts with an amine under basic conditions. The reaction conditions often include the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve the ammoxidation of a suitable precursor, such as 2-chlorotoluene, followed by further functionalization to introduce the ethyl(2-methyl-2-propenyl)amino group. The process is optimized for high yield and purity, often involving catalytic processes and controlled reaction environments.
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro and amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The nitrile group can also play a role in the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorobenzonitrile: Similar in structure but lacks the ethyl(2-methyl-2-propenyl)amino group.
4-Amino-2-chlorobenzonitrile: Contains an amino group instead of the ethyl(2-methyl-2-propenyl)amino group.
2-Aminobenzonitrile: Lacks the chloro substituent and the ethyl(2-methyl-2-propenyl)amino group.
Uniqueness
Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]- is unique due to the presence of both the chloro and ethyl(2-methyl-2-propenyl)amino groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
821777-06-4 |
|---|---|
Fórmula molecular |
C13H15ClN2 |
Peso molecular |
234.72 g/mol |
Nombre IUPAC |
2-chloro-4-[ethyl(2-methylprop-2-enyl)amino]benzonitrile |
InChI |
InChI=1S/C13H15ClN2/c1-4-16(9-10(2)3)12-6-5-11(8-15)13(14)7-12/h5-7H,2,4,9H2,1,3H3 |
Clave InChI |
USXYPRWSALDBLL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC(=C)C)C1=CC(=C(C=C1)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine](/img/structure/B12541522.png)

![1,7,9-Trioxadispiro[5.1.5~8~.2~6~]pentadec-14-ene](/img/structure/B12541533.png)
![1H-Indazole, 1-[1-(phenylmethyl)-4-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B12541555.png)
![Benzo[b]thiophene-2-carboxamide,N-[(1S)-1-[[[(3R)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]amino]carbonyl]-3-Methylbutyl]-](/img/structure/B12541556.png)


![3-Heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine](/img/structure/B12541573.png)
![N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine](/img/structure/B12541576.png)



![1,1'-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene](/img/structure/B12541590.png)
